2-Methylmethcathinone hydrochloride, also known as ortomephedrone, is a synthetic stimulant belonging to the cathinone class of compounds. It is characterized by its structural similarity to other well-known stimulants such as 3-methylmethcathinone and 4-methylmethcathinone (mephedrone). This compound was first identified in Sweden in 2014 and has since been reported in various European countries including Poland and Spain. It is primarily used recreationally for its stimulant and euphoric effects, which are akin to those of amphetamines and other psychoactive substances .
2-Methylmethcathinone hydrochloride is synthesized from precursor compounds typically derived from natural or synthetic sources. The synthesis often involves the modification of existing methcathinone derivatives through various chemical reactions, leading to the production of this specific compound .
2-Methylmethcathinone hydrochloride is classified as a synthetic cathinone, which are beta-keto analogues of naturally occurring cathinone found in the khat plant. These substances are often categorized under stimulants due to their effects on the central nervous system, primarily increasing the release of dopamine and norepinephrine .
The synthesis of 2-methylmethcathinone hydrochloride typically involves several key steps:
The synthesis can be monitored using thin-layer chromatography to ensure that the reaction proceeds as expected. The final product is usually converted into its hydrochloride salt form for stability and ease of handling .
The chemical structure of 2-methylmethcathinone hydrochloride can be represented by its molecular formula . The compound features a phenyl ring with a methyl group at the second position relative to the ketone group, contributing to its unique properties.
2-Methylmethcathinone hydrochloride can participate in various chemical reactions typical of substituted cathinones:
Reactions are typically characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the structure and purity of the synthesized compound.
The mechanism of action for 2-methylmethcathinone hydrochloride primarily involves its interaction with monoamine transporters:
While primarily known for its recreational use, research into synthetic cathinones like 2-methylmethcathinone hydrochloride includes:
2-Methylmethcathinone hydrochloride (C₁₁H₁₆ClNO) is a synthetic cathinone derivative classified as a β-keto amphetamine analog. Its molecular structure comprises a phenethylamine core modified by a ketone group at the beta carbon (β-keto modification) and a methyl substituent at the ortho-position (2-position) of the phenyl ring. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its illicit use in powder or crystalline forms [1] [5]. Chemically, it belongs to the N-alkyl cathinone subclass, sharing structural homology with other synthetic cathinones like mephedrone (4-MMC) and 3-methylmethcathinone (3-MMC). The compound acts as a monoamine-releasing agent, though its potency is attenuated compared to its positional isomers due to steric effects [1] [6].
The methylmethcathinone (MMC) isomers—2-MMC, 3-MMC, and 4-MMC—exhibit identical molecular formulas (C₁₁H₁₅NO) but differ in the placement of the methyl group on the phenyl ring (ortho, meta, or para positions). This positional isomerism significantly influences their pharmacological profiles due to steric hindrance and electronic effects:
Table 1: Pharmacological Differences Between MMC Positional Isomers
Isomer | Position | Primary Neurochemical Actions | Relative Potency |
---|---|---|---|
2-MMC | ortho | Weak DAT/NET inhibition; low SERT affinity | Lowest |
3-MMC | meta | Moderate DAT/SERT release | Intermediate |
4-MMC | para | Strong SERT/DAT release; MDMA-like effects | Highest |
Metabolic studies reveal further distinctions: 2-MMC undergoes unique phase I metabolism pathways (e.g., N-demethylation), producing metabolites absent in 3-MMC/4-MMC incubations [6].
2-MMC first appeared in European drug markets circa 2014, identified in forensic samples in Sweden. Its emergence followed the scheduling of mephedrone (4-MMC) in 2010, exemplifying the "cat-and-mouse" dynamic between regulators and clandestine chemists [1] [3]. By 2016, seizures were reported in Poland and Spain, though it remained less prevalent than 3-MMC or 4-MMC. The Netherlands observed a surge in 2-MMC availability after the 2021 control of 3-MMC, with law enforcement seizing shipments marketed as "research chemicals" or "legal highs" [6] [8]. Forensic databases (e.g., UNODC Early Warning Advisories) documented 2-MMC as a minor constituent among synthetic cathinones, which collectively represent the second-largest group of new psychoactive substances (NPS) globally [3] [9].
Early regulatory efforts faced hurdles due to 2-MMC's structural ambiguity:
Table 2: Global Legal Status of 2-MMC (as of 2024)
Jurisdiction | Status | Legal Basis |
---|---|---|
United States | Schedule I | Positional isomer of mephedrone |
Germany | Illegal (NpSG) | New Psychoactive Substances Act |
United Kingdom | Class B | Misuse of Drugs Act 1971 |
Poland | Group I-P | Psychotropic Substances Act |
EU (General) | Under monitoring | EU Early Warning System (EWS) |
The compound's persistence exemplifies challenges in regulating rapidly evolving NPS families through reactive legislation [3] [7] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: